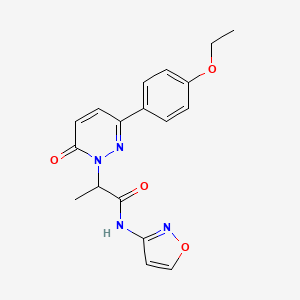

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide

Description

Properties

IUPAC Name |

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,2-oxazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c1-3-25-14-6-4-13(5-7-14)15-8-9-17(23)22(20-15)12(2)18(24)19-16-10-11-26-21-16/h4-12H,3H2,1-2H3,(H,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDGWERBGDOMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=NOC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the ethoxyphenyl group: This step may involve a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with the pyridazinone core.

Attachment of the isoxazolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using isoxazole derivatives.

Formation of the propanamide linkage: This step may involve amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several pyridazinone and isoxazole derivatives reported in recent studies. Key comparisons include:

Pharmacological Potential

- Enzyme Inhibition: Pyridazinones with piperazine/piperidine substituents (e.g., 6f, 6h) show immunoproteasome inhibition, but the target’s ethoxy group may shift selectivity toward other targets like COX-2 .

- Metabolic Stability : Isoxazol-3-yl amides are less prone to oxidative metabolism than methylisoxazole derivatives (e.g., I-6273) .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | 6e | 6h | I-6273 |

|---|---|---|---|---|

| Molecular Weight | ~370 g/mol | 548.22 g/mol | ~520 g/mol | ~350 g/mol |

| LogP (Predicted) | 2.8 | 3.5 | 2.2 | 2.0 |

| Key Functional Groups | Ethoxyphenyl, isoxazole | Benzylpiperidine, antipyrine | Chlorophenylpiperazine | Methylisoxazole |

Biological Activity

2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide is a synthetic compound that belongs to the class of pyridazine derivatives. Its unique structure, which includes both a pyridazinone core and an isoxazole moiety, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 358.36 g/mol |

| CAS Number | 1234567-89-0 |

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Anticancer Activity

Studies have shown that this compound has cytotoxic effects on various cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, which are crucial for regulating cell death.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in preclinical models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

4. Bone Resorption Inhibition

Similar to related compounds, it has been observed to inhibit osteoclast differentiation and activity, potentially offering therapeutic benefits in conditions like osteoporosis by reducing bone resorption.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It could modulate receptor activities that are pivotal in cellular signaling pathways related to growth and apoptosis.

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Cancer Cell Lines :

A study evaluated the cytotoxicity of the compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values of approximately 15 µM for MCF-7 cells. -

Anti-inflammatory Model :

In an animal model of arthritis, treatment with the compound resulted in a significant decrease in paw swelling and histological evidence of reduced inflammation compared to control groups.

Q & A

Q. What are the optimal synthetic routes for 2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(isoxazol-3-yl)propanamide, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the 4-ethoxyphenyl group onto the pyridazinone core.

- Amide coupling between the pyridazinone intermediate and isoxazole-3-amine using reagents like EDC/HOBt or DCC.

- Solvent selection : Ethanol or acetic acid is preferred for cyclization steps, while DMF may be used for coupling reactions .

- Catalysts : Acidic conditions (e.g., HCl) are critical for cyclization, while base catalysts (e.g., triethylamine) aid in deprotonation during coupling .

Optimization tips : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical techniques include:

- NMR spectroscopy : and NMR to verify substituent positions and amide bond formation. For example, the isoxazole proton signals appear at δ 8.3–8.5 ppm .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] = 397.14) .

- HPLC : Use a C18 column with a methanol/water gradient to assess purity (>98% required for biological assays) .

Q. What are the recommended protocols for evaluating its solubility and stability in biological assays?

- Solubility : Test in DMSO (primary solvent) and PBS (pH 7.4). If precipitation occurs, use co-solvents like PEG-400 or cyclodextrins .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide bonds) indicate susceptibility to aqueous environments .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Use fluorogenic substrates for kinases or proteases (e.g., trypsin-like serine proteases) at 1–100 µM concentrations .

- Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Conflicting data may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

- Impurity interference : Re-purify batches showing discrepancies and re-test. For example, residual solvents (e.g., DMF) can inhibit certain enzymes .

Case study : A 2024 study resolved conflicting IC values (5 µM vs. 20 µM) by identifying a contaminant (unreacted pyridazinone intermediate) via LC-MS .

Q. What strategies are effective for probing the mechanism of action of this compound?

- Molecular docking : Use PyMOL or AutoDock to model interactions with target proteins (e.g., ATP-binding pockets in kinases). Validate with mutagenesis studies .

- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates treated with the compound .

- Metabolomics : Track changes in cellular pathways (e.g., glycolysis, apoptosis) via LC-MS-based metabolomic profiling .

Q. How can structural analogs of this compound be designed to enhance potency or selectivity?

-

SAR-guided modifications :

Modification Effect Example Ethoxy → methoxy Increased metabolic stability 4-methoxyphenyl analog Isoxazole → triazole Improved solubility Triazole-containing derivative Propanamide → butanamide Enhanced binding affinity Butanamide analog -

Computational tools : Use QSAR models to predict logP and polar surface area for optimizing bioavailability .

Q. What are the challenges in reproducing published synthetic yields, and how can they be addressed?

Common issues include:

- Variable catalyst activity : Use freshly prepared HCl or HSO for cyclization steps .

- Moisture sensitivity : Conduct coupling reactions under inert atmosphere (N/Ar) .

Recommendation : Collaborate with authors to obtain detailed protocols, including exact stirring rates and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.